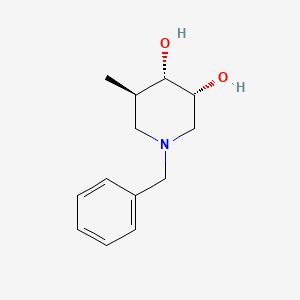
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring with hydroxyl groups at the 3 and 4 positions, a methyl group at the 5 position, and a phenylmethyl group attached to the nitrogen atom. The stereochemistry of the compound is specified by the (3R,4S,5R) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of hydroxyl groups at the 3 and 4 positions through hydroxylation reactions. The methyl group is then added at the 5 position using alkylation reactions. Finally, the phenylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert them into other functional groups.
Substitution: The phenylmethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted piperidines.
Applications De Recherche Scientifique
3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and stereochemistry play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5S)-(9CI)
- 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3S,4R,5R)-(9CI)
Uniqueness
The unique (3R,4S,5R) stereochemistry of 3,4-Piperidinediol, 5-methyl-1-(phenylmethyl)-, (3R,4S,5R)-(9CI) distinguishes it from other similar compounds. This specific configuration can result in different biological activities, binding affinities, and chemical reactivity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
779313-82-5 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(3R,4S,5R)-1-benzyl-5-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C13H19NO2/c1-10-7-14(9-12(15)13(10)16)8-11-5-3-2-4-6-11/h2-6,10,12-13,15-16H,7-9H2,1H3/t10-,12-,13+/m1/s1 |
Clé InChI |
QDARHTWIIRQYKT-RTXFEEFZSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H]([C@H]1O)O)CC2=CC=CC=C2 |
SMILES canonique |
CC1CN(CC(C1O)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)

![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
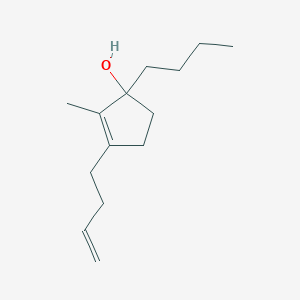
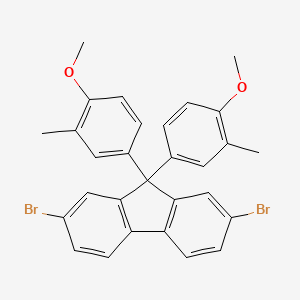
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
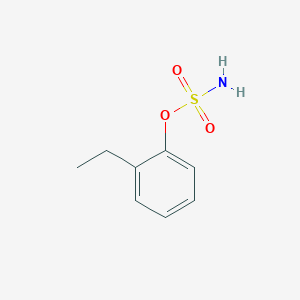
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
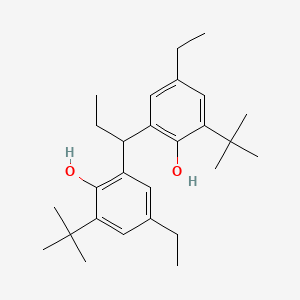
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
